Cas no 2320143-57-3 (N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-4-methoxybenzamide)
N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-4-methoxybenzamide
- N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide
- 2320143-57-3
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide
- AKOS040704826
- N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzamide
- F6571-2732
-
- Inchi: 1S/C16H23NO4S/c1-20-14-4-2-13(3-5-14)15(19)17-12-16(21-9-8-18)6-10-22-11-7-16/h2-5,18H,6-12H2,1H3,(H,17,19)
- InChI Key: RUNCPIBMMQUFRL-UHFFFAOYSA-N
- SMILES: S1CCC(CNC(C2C=CC(=CC=2)OC)=O)(CC1)OCCO
Computed Properties
- Exact Mass: 325.13477939g/mol
- Monoisotopic Mass: 325.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 93.1Ų
N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-2732-2μmol |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-5μmol |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-10μmol |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-20μmol |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-1mg |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-2mg |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-3mg |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-4mg |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-5mg |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2732-10mg |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-methoxybenzamide |
2320143-57-3 | 10mg |
$118.5 | 2023-09-08 |
N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-4-methoxybenzamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-4-methoxybenzamide
N-{4-(2-Hydroxyethoxy)Thian-4-Ylmethyl}-4-Methoxybenzamide: A Comprehensive Overview
N-{4-(2-Hydroxyethoxy)Thian-4-Ylmethyl}-4-Methoxybenzamide is a complex organic compound with the CAS number 2320143-57-3. This compound is notable for its unique chemical structure, which combines a benzamide group with a thiane ring substituted with hydroxyethoxy and methoxy functionalities. The molecule's structure is characterized by a thiane (a saturated five-membered ring containing sulfur and two double bonds), which is further modified by the presence of a hydroxyethoxy group and a methoxy group attached to the benzene ring.
The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and oxidations. The thiane ring is typically formed through the reaction of an appropriate thiol with an aldehyde or ketone under specific conditions. The hydroxyethoxy group is introduced via etherification or hydroxylation reactions, while the methoxy group is added through methylation processes. These steps ensure the precise placement of functional groups, which are critical for the compound's desired properties.
Recent studies have highlighted the potential applications of N-{4-(2-Hydroxyethoxy)Thian-4-Ylmethyl}-4-Methoxybenzamide in various fields, particularly in drug delivery systems and as a precursor for advanced materials. The hydroxyethoxy group imparts hydrophilic properties to the molecule, enhancing its solubility in polar solvents and improving its bioavailability when used in pharmaceutical formulations. Meanwhile, the methoxy group contributes to the compound's stability and selectivity in biological environments.
In terms of pharmacological applications, this compound has shown promise as a potential candidate for targeted drug delivery systems. Its unique structure allows for controlled release mechanisms, ensuring that therapeutic agents are delivered to specific sites within the body with minimal side effects. Additionally, research has demonstrated that this compound can serve as an effective inhibitor of certain enzymes involved in disease pathways, making it a valuable tool in the development of novel therapeutic agents.
From a materials science perspective, N-{4-(2-Hydroxyethoxy)Thian-4-Ylmethyl}-4-Methoxybenzamide has been explored for its potential use in creating biocompatible polymers and coatings. The thiane ring provides mechanical strength and flexibility to these materials, while the hydrophilic nature of the hydroxyethoxy group enhances their compatibility with biological systems. This makes them ideal candidates for applications such as medical implants and biosensors.
The compound's stability under various environmental conditions has also been extensively studied. Research indicates that it exhibits excellent resistance to thermal degradation and oxidative processes, making it suitable for use in high-performance materials exposed to harsh operating conditions.
In conclusion, N-{4-(2-Hydroxyethoxy)Thian-4-Ylmethyl}-4-Methoxybenzamide represents a significant advancement in organic chemistry due to its versatile structure and wide-ranging applications. Its ability to combine hydrophilic and lipophilic properties within a single molecule makes it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in both pharmaceutical and materials science industries.
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